5-Tert-butyl-2-ethylbenzoic acid
Description
5-Tert-butyl-2-ethylbenzoic acid (CAS: 132858-12-9) is a substituted benzoic acid derivative with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure features a tert-butyl group at the 5-position and an ethyl group at the 2-position of the aromatic ring. The tert-butyl group contributes steric bulk and lipophilicity, while the ethyl substituent modulates electronic effects and solubility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28g/mol |
IUPAC Name |
5-tert-butyl-2-ethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-5-9-6-7-10(13(2,3)4)8-11(9)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) |
InChI Key |
BFPBZSHCAVMCNT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences between 5-tert-butyl-2-ethylbenzoic acid and related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 5-Tert-butyl-2-ethylbenzoic acid | 132858-12-9 | C₁₃H₁₈O₂ | 206.28 | 5-tert-butyl, 2-ethyl | Carboxylic acid |
| 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid | 165950-06-1 | C₁₄H₁₉NO₄ | 265.30 | 2-methyl, 5-Boc-protected amino-methyl | Carboxylic acid, carbamate (Boc) |
| 5-Tert-butyl-2-methoxybenzoic acid | 73469-54-2 | C₁₂H₁₆O₃ | 220.25 | 5-tert-butyl, 2-methoxy | Carboxylic acid, ether |
| 5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid | 143617-90-7 | C₁₃H₁₇NO₄ | 251.28 | 2-methyl, 5-Boc-protected amino | Carboxylic acid, carbamate (Boc) |
| Tert-butyl 2-hydroxy-5-nitrobenzoate | 155388-63-9 | C₁₁H₁₃NO₅ | 239.23 | 2-hydroxy, 5-nitro, tert-butyl ester | Ester, hydroxyl, nitro |
Key Differences in Properties and Reactivity
Electronic Effects and Acidity
- 5-Tert-butyl-2-ethylbenzoic acid : The ethyl group at position 2 is weakly electron-donating, slightly reducing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The tert-butyl group at position 5 exerts minimal electronic influence but enhances steric hindrance .
- 5-Tert-butyl-2-methoxybenzoic acid : The methoxy group at position 2 is strongly electron-donating, further reducing acidity compared to the ethyl-substituted analogue. This compound’s lower acidity makes it less reactive in esterification or amidation reactions .
- Boc-Protected Analogues (e.g., 165950-06-1, 143617-90-7): The Boc (tert-butoxycarbonyl) group introduces steric bulk and protects reactive amino functionalities. These derivatives are less acidic than the parent benzoic acid due to the electron-withdrawing nature of the carbamate group .
Steric and Solubility Considerations
- The tert-butyl group in all analogues enhances lipophilicity, reducing aqueous solubility. However, the ethyl group in 5-tert-butyl-2-ethylbenzoic acid provides moderate solubility in polar organic solvents (e.g., ethanol, DMSO), whereas methoxy or Boc-protected analogues exhibit lower polarity .
- Tert-butyl 2-hydroxy-5-nitrobenzoate (155388-63-9): The esterification of the carboxylic acid drastically reduces water solubility, while the nitro group increases reactivity in electrophilic substitution reactions .
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